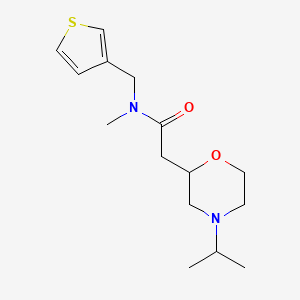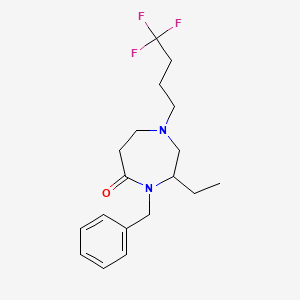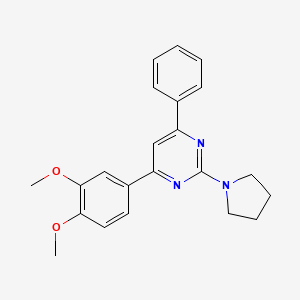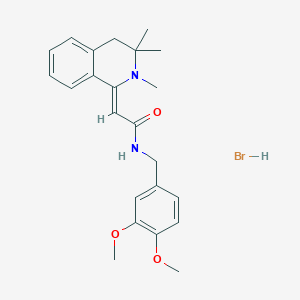
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the modulation of ion channels and neurotransmitter receptors in the brain. This compound has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in the excitability of neurons, leading to the anticonvulsant and analgesic effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to decrease the release of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. It has also been shown to increase the levels of anti-inflammatory cytokines, which help to reduce inflammation. Additionally, this compound has been found to decrease the activity of enzymes that are involved in the production of pain and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide in lab experiments is its ability to modulate ion channels and neurotransmitter receptors in the brain. This makes it a useful tool for studying the mechanisms of action of drugs that target these pathways. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when working with this compound to ensure the safety of researchers.
将来の方向性
There are several future directions for further research on 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide. One area of research is the development of new drugs based on the structure of this compound. Researchers can explore the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers can study the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs in the field of pharmacology. Its unique structure and properties make it a useful tool for studying the mechanisms of action of drugs that target ion channels and neurotransmitter receptors in the brain. While there are limitations to working with this compound, careful consideration can ensure its safe use in lab experiments. Further research is needed to fully explore the potential applications of this compound in the treatment of neurological disorders.
合成法
The synthesis of 2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide involves the reaction of N-methyl-N-(3-thienylmethyl)acetamide with 4-isopropylmorpholine in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-(4-isopropylmorpholin-2-yl)-N-methyl-N-(3-thienylmethyl)acetamide has been extensively studied for its potential applications in pharmacology. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.
特性
IUPAC Name |
N-methyl-2-(4-propan-2-ylmorpholin-2-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)17-5-6-19-14(10-17)8-15(18)16(3)9-13-4-7-20-11-13/h4,7,11-12,14H,5-6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRWTJVXTYEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)


![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![8-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5363128.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)

